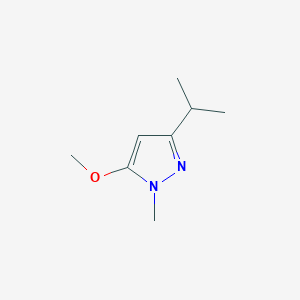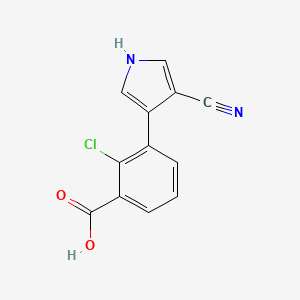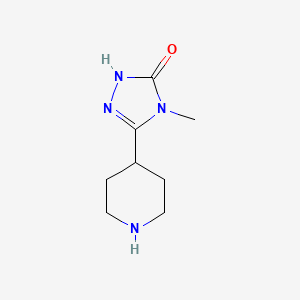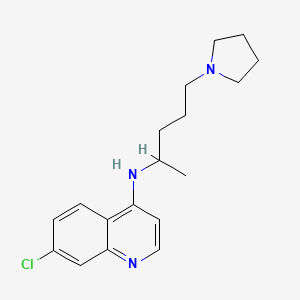
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . This compound features a quinoline core substituted with a chloro group at the 7th position and an amine group at the 4th position, which is further linked to a pyrrolidine ring through a pentyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Introduction of the Chloro Group: The chloro group is introduced at the 7th position of the quinoline ring through chlorination reactions.
Amination: The amine group is introduced at the 4th position of the quinoline ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the quinoline core through a pentyl chain using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and click chemistry have been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial drug with structural similarities.
Quinacrine: Used for its antiprotozoal and anticancer properties.
Uniqueness
7-chloro-N-(5-(pyrrolidin-1-yl)pentan-2-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its efficacy against resistant strains of pathogens .
Propiedades
Número CAS |
5342-59-6 |
|---|---|
Fórmula molecular |
C18H24ClN3 |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
7-chloro-N-(5-pyrrolidin-1-ylpentan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H24ClN3/c1-14(5-4-12-22-10-2-3-11-22)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21) |
Clave InChI |
FGEYLHAWJDNMTO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN1CCCC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
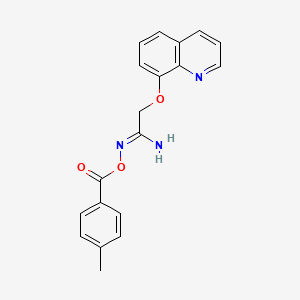
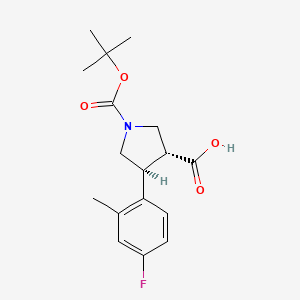
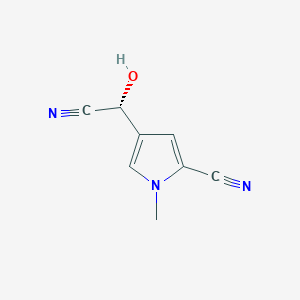
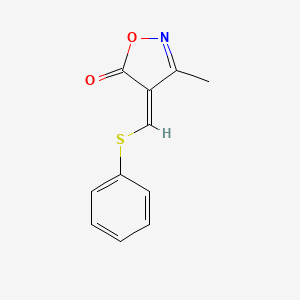
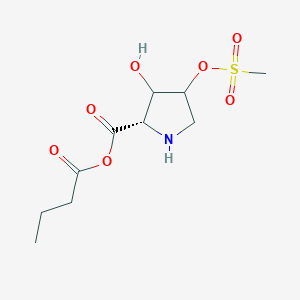

![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)

